5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzonitrile in the presence of a base such as sodium hydride, followed by cyclization with hydrazine hydrate to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-triazole
- 5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-thiadiazole
Uniqueness
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific structural features and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(21-19-17)11-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMFLMPBDFORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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